1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1855907-13-9
VCID: VC7593842
InChI: InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H
SMILES: CC1=NN(C=C1N)CCF.Cl.Cl
Molecular Formula: C6H12Cl2FN3
Molecular Weight: 216.08

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride

CAS No.: 1855907-13-9

Cat. No.: VC7593842

Molecular Formula: C6H12Cl2FN3

Molecular Weight: 216.08

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride - 1855907-13-9

Specification

CAS No. 1855907-13-9
Molecular Formula C6H12Cl2FN3
Molecular Weight 216.08
IUPAC Name 1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H
Standard InChI Key SYVSSLDPVSOVGO-UHFFFAOYSA-N
SMILES CC1=NN(C=C1N)CCF.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for the parent compound is 1-(2-fluoroethyl)-3-methylpyrazol-4-amine, with the dihydrochloride salt denoted by the addition of two hydrochloric acid molecules . The molecular structure features:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A 2-fluoroethyl substituent at the 1-position, introducing both fluorine’s electronegativity and alkyl chain flexibility.

  • A methyl group at the 3-position, contributing steric bulk and hydrophobicity.

  • An amine group at the 4-position, enabling hydrogen bonding and nucleophilic interactions .

The SMILES notation for the compound is CC1=NN(C=C1N)CCF.Cl.Cl, reflecting its connectivity and salt form .

Crystallographic and Stereochemical Properties

While experimental crystallographic data for this compound are unavailable, computational models predict a planar pyrazole ring with the 2-fluoroethyl group adopting a gauche conformation to minimize steric clashes . The amine group’s orientation allows for hydrogen bonding with the chloride counterions, stabilizing the crystal lattice.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H12Cl2FN3\text{C}_6\text{H}_{12}\text{Cl}_2\text{FN}_3
Molecular Weight216.08 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar SA43.8 Ų

Synthesis and Purification

Synthetic Routes

The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride typically involves:

  • Formation of the pyrazole core: Condensation of hydrazine derivatives with 1,3-diketones or via cyclization of α,β-unsaturated carbonyl compounds.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group using fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions.

  • Amine functionalization: Nitration followed by reduction or direct amination at the 4-position .

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

For example:

3-Methyl-1H-pyrazol-4-amine+2-Fluoroethyl bromideBase1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amineHClDihydrochloride salt\text{3-Methyl-1H-pyrazol-4-amine} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{Base}} \text{1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography. Analytical confirmation employs:

  • 1H NMR^1\text{H NMR}: Peaks at δ 2.25 ppm (methyl group), δ 4.55–4.70 ppm (fluoroethyl -CH2_2-), and δ 6.30 ppm (pyrazole C-H) .

  • Mass spectrometry: A parent ion peak at m/z 175.08 (free base) and characteristic chlorine isotopic patterns in the dihydrochloride form .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents such as water (>50 mg/mL) and methanol, attributed to ionic interactions . The free base is less soluble, requiring organic solvents like dichloromethane or dimethyl sulfoxide. Stability studies indicate decomposition above 200°C, with the fluorine substituent reducing susceptibility to oxidative degradation.

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 265 nm (π→π* transitions of the pyrazole ring) .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1650 cm1^{-1} (C=N), and 1100 cm1^{-1} (C-F).

Biological Activity and Mechanisms

Toxicological Considerations

Preliminary toxicity assays on related compounds suggest moderate cytotoxicity (LD50_{50} > 500 mg/kg in rodents), with fluorine substitution potentially mitigating metabolic oxidation and toxicity .

Applications and Future Directions

Industrial and Research Uses

  • Pharmaceutical intermediates: Building blocks for kinase inhibitors or antimicrobial agents.

  • Fluorine-labeled probes: Utilization in 19F^{19}\text{F} NMR studies due to the fluorine atom’s sensitivity .

Challenges and Opportunities

  • Synthetic optimization: Improving yield and scalability of fluoroethylation steps .

  • Targeted drug delivery: Conjugation to nanoparticles or antibodies to enhance specificity.

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